Tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate
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Overview
Description
Tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate is a chemical compound with the molecular formula C13H18N2O2S It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor, such as 5-carbamothioyl-2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with similar reactivity.
5-carbamothioyl-2-methylphenyl isocyanate: A precursor used in the synthesis of tert-butyl (5-carbamothioyl-2-methylphenyl)carbamate.
N-methylcarbamate: Another carbamate derivative with different substituents.
Uniqueness
This compound is unique due to its specific structure, which combines the properties of both tert-butyl carbamate and 5-carbamothioyl-2-methylphenyl isocyanate. This unique combination allows it to exhibit distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C13H18N2O2S |
---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
tert-butyl N-(5-carbamothioyl-2-methylphenyl)carbamate |
InChI |
InChI=1S/C13H18N2O2S/c1-8-5-6-9(11(14)18)7-10(8)15-12(16)17-13(2,3)4/h5-7H,1-4H3,(H2,14,18)(H,15,16) |
InChI Key |
HSYVNPCCMICCFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=S)N)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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